



Application Notes and Protocols for Tris- Substituted Bioactive Analogs

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Compound of Interest		
Compound Name:	Einecs 286-539-4	
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This document provides detailed application notes and protocols for the synthesis and biological evaluation of two classes of tris-substituted compounds with therapeutic potential: Tris-substituted Imidazoles and Pyrazoles as ALK5 inhibitors, and Tris-Chalcones as multi-target enzyme inhibitors. The term "Tris-BP analogs" is not a standard classification in medicinal chemistry; therefore, this document focuses on tris-substituted scaffolds that have been investigated for their bioactive properties.

Tris-Substituted Imidazoles and Pyrazoles as ALK5 Inhibitors

Application Note:

Tris-substituted imidazole and pyrazole scaffolds have emerged as promising pharmacophores for the development of inhibitors of Transforming Growth Factor-beta (TGF- β) Type 1 Receptor Kinase (ALK5). ALK5 is a key mediator in the TGF- β signaling pathway, which is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of the TGF- β /ALK5 pathway is associated with fibrosis and cancer. The compounds described herein are examples of potent and selective ALK5 inhibitors with potential for development as therapeutics for these conditions.

Quantitative Data Summary



Compound Class	Example Compound	Target	IC50 (μM)	Cell-Based Assay	Reference
1,2,4- Trisubstituted Imidazole	4-(((1- (benzo[d][1] [2]dioxol-5- yl)-2-(6- methylpyridin -2-yl)-1H- imidazol-4- yl)methyl)ami no)benzenes ulfonamide (27a)	ALK5	0.24	Luciferase Reporter Assay	[3]
1,2,4- Trisubstituted Imidazole	SB431542 (Reference)	ALK5	0.35	Luciferase Reporter Assay	[3]
1,3,5- Trisubstituted Pyrazole	Compound 14c	ALK5	Potent Inhibition (qualitative)	TGFβ-Smad2 Assay	[4]

Experimental Protocols

A. General Synthesis of 2,4,5-Trisubstituted Imidazoles:

This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles via a three-component condensation reaction.

Materials:

- 1,2-dicarbonyl compound (e.g., Benzil)
- Aldehyde
- Ammonium acetate
- Cupric chloride (CuCl2·2H2O) as catalyst



Microwave reactor

Procedure:

- In a microwave-safe vessel, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and a catalytic amount of cupric chloride.
- Seal the vessel and subject the mixture to microwave irradiation at a suitable power and temperature for a short duration (typically 5-15 minutes).
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 2,4,5trisubstituted imidazole.
- B. ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

This protocol is for measuring the serine/threonine kinase activity of ALK5 and its inhibition by test compounds.

Materials:

- Purified recombinant TGFβR1 (ALK5) kinase
- TGFBR1 Peptide substrate
- ATP
- Kinase Assay Buffer



- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds and controls (e.g., 10% DMSO in kinase assay buffer)
- White 96-well plate
- Microplate reader capable of luminescence detection

Procedure:

- Prepare a 1x Kinase Assay Buffer from the 5x stock.
- Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, and TGFBR1 Peptide substrate.
- Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in 10% DMSO.
- Add 12.5 μL of the Master Mix to each well of a white 96-well plate.
- Add 2.5 μ L of the diluted test inhibitor or diluent solution (for positive and blank controls) to the respective wells.
- To the "Blank" wells, add 10 μL of 1x Kinase Assay Buffer.
- Thaw the ALK5 kinase on ice and dilute it to the working concentration in 1x Kinase Assay Buffer.
- Initiate the reaction by adding 10 μ L of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.
- Incubate the plate at 30°C for 45 minutes.
- Add 25 μL of ADP-Glo[™] reagent to each well, cover the plate, and incubate at room temperature for 45 minutes.
- Add 50 μL of Kinase Detection reagent to each well, cover the plate, and incubate at room temperature for another 45 minutes.



- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition and IC50 values.[5]

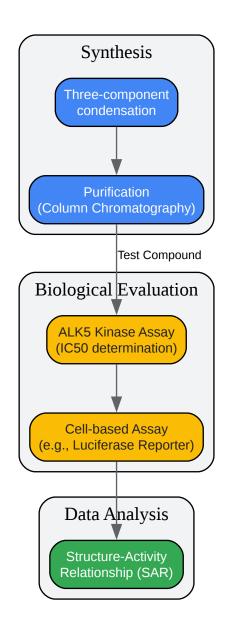
Signaling Pathway and Workflow Diagrams



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Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.





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Caption: Experimental Workflow for ALK5 Inhibitor Development.

Tris-Chalcones as Multi-Target Enzyme Inhibitors

Application Note:

Tris-chalcones, synthesized from phloroglucinol, represent a class of compounds with a broad spectrum of biological activities. These molecules have been shown to be potent inhibitors of several enzymes, including carbonic anhydrases (CAs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. This multi-target profile makes them



interesting candidates for the development of therapeutics for a range of diseases, including glaucoma, Alzheimer's disease, and diabetes.

Quantitative Data Summary

Compound Class	Example Substituent	Target	Ki (nM)	Reference
Tris-Chalcone	4-Fluoro	hCA I	19.58	[6]
hCA II	12.23	[6]		
AChE	1.09	[6]		
BChE	8.30	[6]		
α-Glycosidase	0.93 ± 0.20	[6]		
Tris-Chalcone	2,4-Difluoro	hCA I	78.73	[6]
hCA II	41.70	[6]		
AChE	6.84	[6]		
BChE	32.30	[6]		
α-Glycosidase	18.53 ± 5.06	[6]		

Experimental Protocols

A. General Synthesis of Tris-Chalcones:

This protocol describes the synthesis of tris-chalcones via a Claisen-Schmidt condensation.

Materials:

- Phloroglucinol
- Substituted benzaldehydes
- Potassium hydroxide (KOH)
- Ethanol (EtOH)



Procedure:

- Dissolve phloroglucinol (1 mmol) in ethanol in a round-bottom flask.
- Add a solution of potassium hydroxide (3 mmol) in ethanol to the flask and stir.
- Add the substituted benzaldehyde (3 mmol) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
- Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
- Filter the precipitate, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trischalcone.
- B. Carbonic Anhydrase Inhibition Assay:

This protocol describes a colorimetric method for measuring CA inhibition.

Materials:

- Carbonic Anhydrase (human, recombinant)
- · CA Assay Buffer
- CA Substrate (e.g., p-nitrophenyl acetate)
- Test compounds and a known inhibitor (e.g., Acetazolamide)
- 96-well clear plate
- Microplate reader

Procedure:

• Prepare serial dilutions of the test compounds and the standard inhibitor.



- In a 96-well plate, add the CA Assay Buffer to all wells.
- Add the test compounds, inhibitor control, and solvent control to the respective wells. Add CA
 enzyme to all wells except the background control.
- Incubate the plate at room temperature for 10-15 minutes.
- Initiate the reaction by adding the CA substrate to all wells.
- Measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
- Calculate the rate of reaction for each well and determine the percent inhibition and Ki values.[7][8]
- C. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

Materials:

- AChE or BChE enzyme
- Phosphate buffer (pH 8.0)
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Test compounds and a known inhibitor (e.g., galanthamine or physostigmine)
- 96-well plate
- Microplate reader

Procedure:

• Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.



- In a 96-well plate, add phosphate buffer, the test compound solution, and the enzyme solution.
- Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
- Add DTNB to the wells.
- Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
- Immediately measure the absorbance at 412 nm at regular intervals for a set period.
- Calculate the reaction rates and determine the percent inhibition and Ki values.[9][10][11][12]
- D. α-Glucosidase Inhibition Assay:

Materials:

- α-Glucosidase enzyme (from Saccharomyces cerevisiae)
- Phosphate buffer (pH 6.8)
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
- Test compounds and a known inhibitor (e.g., Acarbose)
- · Sodium carbonate solution
- 96-well plate
- Microplate reader

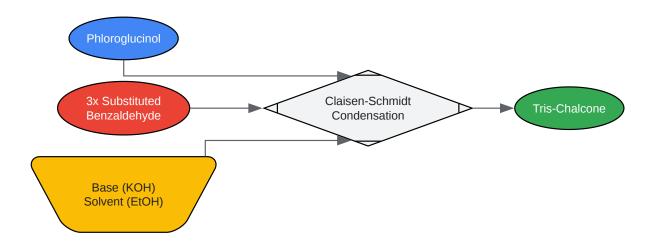
Procedure:

- Prepare solutions of the enzyme, substrate, and test compounds in phosphate buffer.
- In a 96-well plate, pre-incubate the enzyme with the test compound solution for a short period (e.g., 5-10 minutes) at 37°C.



- Initiate the reaction by adding the pNPG substrate.
- Incubate the mixture at 37°C for a defined time (e.g., 20-30 minutes).
- Stop the reaction by adding sodium carbonate solution.
- Measure the absorbance of the released p-nitrophenol at 405 nm.
- Calculate the percent inhibition and IC50 or Ki values.[13][14]

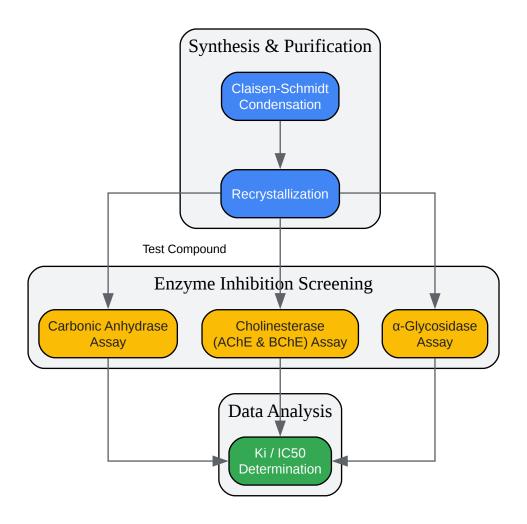
Workflow and Synthesis Diagrams



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Caption: General Synthesis of Tris-Chalcones.





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Caption: Workflow for Multi-Target Tris-Chalcone Inhibitors.

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Methodological & Application





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